molecular formula C12H15NO2 B8356927 N-Allyl-2-(4-hydroxyphenyl)propanamide

N-Allyl-2-(4-hydroxyphenyl)propanamide

Cat. No.: B8356927
M. Wt: 205.25 g/mol
InChI Key: UHLBDLUFQMVKKM-UHFFFAOYSA-N
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Description

N-Allyl-2-(4-hydroxyphenyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-hydroxyphenyl group at the second carbon and an allyl group on the nitrogen atom. The allyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and receptor interactions compared to simpler propanamide derivatives .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C12H15NO2/c1-3-8-13-12(15)9(2)10-4-6-11(14)7-5-10/h3-7,9,14H,1,8H2,2H3,(H,13,15)

InChI Key

UHLBDLUFQMVKKM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-Allyl-2-(4-hydroxyphenyl)propanamide with related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Reported Biological Activity References
This compound C₁₂H₁₅NO₂ (inferred) Allyl (N), 4-hydroxyphenyl (C2) Secondary amide, allyl, phenolic -OH Not explicitly reported (inferred analgesic)
N-(4-Hydroxyphenyl)propanamide (Parapropamol) C₉H₁₁NO₂ Propionamide (N), 4-hydroxyphenyl Secondary amide, phenolic -OH Paracetamol analog; potential antipyretic
2-[2-(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide C₁₂H₁₆N₃O₃ Aminoacetyl (C2), 4-hydroxyphenyl Tertiary amide, phenolic -OH, amino group SARS-CoV-2 Mpro inhibitor (in silico)
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide C₂₁H₂₁NO₄S Methoxynaphthyl (C2), methylsulfonylphenyl (N) Secondary amide, sulfone, ether Anti-inflammatory (hypothesized)
Tocainide (2-amino-N-(2,6-dimethylphenyl)propanamide) C₁₁H₁₆N₂O Amino (C2), dimethylphenyl (N) Primary amine, secondary amide, methyl groups Antiarrhythmic

Physicochemical Properties

  • This compound: The allyl group may lower melting point compared to non-allylated analogs due to reduced crystallinity. IR peaks likely include ~3,300 cm⁻¹ (N-H stretch, secondary amide) and ~1,650 cm⁻¹ (C=O stretch), similar to . Predicted PSA (polar surface area): ~70 Ų (amide and phenolic -OH contribute to hydrophilicity).
  • N-(4-Hydroxyphenyl)propanamide :

    • Simpler structure with higher crystallinity (m.p. unreported but likely >150°C).
    • Lacks the allyl group, reducing steric hindrance and metabolic oxidation susceptibility .
  • 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide: Higher molecular weight (C₂₁H₂₁NO₄S) contributes to a melting point of 228–230°C. Sulfone and ether groups enhance stability but may reduce bioavailability .

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